Fostamatinib hexahydrate disodium
Description
Historical Context of Spleen Tyrosine Kinase (Syk) Inhibitor Research
The journey towards the development of fostamatinib (B613848) is deeply rooted in the broader history of research into protein tyrosine kinases and their role in cellular signaling. Spleen tyrosine kinase (Syk) emerged as a critical non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. nih.gov Early research in the 1990s established Syk's central role in relaying signals from a variety of immune receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), and Fc receptors (FcRs). nih.govacs.org These receptors are crucial for both the adaptive and innate immune systems.
The activation of these receptors leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within their cytoplasmic domains. drugbank.comnih.gov Syk, with its two SH2 domains, binds to these phosphorylated ITAMs, leading to its own activation and the initiation of downstream signaling cascades. drugbank.comacs.org These pathways regulate a wide array of cellular functions, including proliferation, differentiation, survival, and inflammatory responses. nih.gov
The recognition of Syk's pivotal role in these processes made it an attractive therapeutic target for a host of autoimmune and inflammatory diseases, as well as certain hematological malignancies. acs.orgtandfonline.com The hypothesis was that by inhibiting Syk, one could dampen the pathological immune responses characteristic of these conditions. This spurred a concerted effort within the pharmaceutical and biotechnology industries to discover and develop small molecule inhibitors of Syk, setting the stage for the emergence of compounds like fostamatinib. nih.govacs.org
Role of Fostamatinib as a Pioneering Compound in Targeted Immunopharmacology
Fostamatinib stands out as a pioneering compound in the realm of targeted immunopharmacology due to its novel mechanism of action. taylorandfrancis.com Unlike broader immunosuppressive agents, fostamatinib offers a more targeted approach by specifically inhibiting Syk. rigel.com This precision allows for the modulation of specific immune pathways without causing widespread immunosuppression.
The primary mechanism through which fostamatinib exerts its effect in conditions like immune thrombocytopenia (ITP) is by inhibiting the Syk-mediated phagocytosis of antibody-coated platelets by macrophages. taylorandfrancis.comnih.gov In ITP, the immune system mistakenly produces antibodies that bind to platelets, marking them for destruction primarily in the spleen and liver. wikipedia.org By blocking Syk, fostamatinib disrupts the signaling cascade necessary for this destructive process, thereby increasing platelet counts. drugbank.com
The development of fostamatinib marked a significant step forward in treating autoimmune disorders by targeting the underlying disease mechanism rather than just managing symptoms. nih.gov Its journey through preclinical and clinical development provided a proof-of-concept for Syk inhibition as a viable therapeutic strategy. nih.gov This has opened up new avenues for research into other Syk-dependent diseases and has encouraged the development of a new generation of targeted immunomodulatory drugs. tandfonline.com
Overview of Preclinical Research Trajectories
The preclinical evaluation of fostamatinib provided the foundational evidence for its therapeutic potential. Initial studies involved in vitro assays to determine the potency and selectivity of its active metabolite, R406, against Syk. R406 was identified as a competitive inhibitor of the ATP binding site of Syk, effectively blocking its kinase activity. ashpublications.orgdrugbank.com
Subsequent preclinical research moved into cell-based assays and animal models of disease. In mouse models of immune thrombocytopenia, administration of the fostamatinib prodrug, R788, demonstrated a significant reduction in platelet destruction. nih.govwikipedia.org These studies were crucial in validating the hypothesis that Syk inhibition could prevent the clearance of antibody-coated platelets.
Further preclinical investigations explored the effects of fostamatinib on other immune cells and pathways. It was shown to inhibit B-cell receptor signaling, which is critical for B-cell proliferation and antibody production, suggesting a potential role in a broader range of autoimmune conditions. taylorandfrancis.com Studies in animal models of rheumatoid arthritis also showed promising results, further highlighting the potential of Syk inhibition as a therapeutic strategy. nih.gov These comprehensive preclinical studies provided the necessary scientific rationale to advance fostamatinib into clinical trials in humans.
Interactive Data Tables
Table 1: Preclinical Efficacy of Fostamatinib (R788) in a Mouse Model of Immune Thrombocytopenia
| Treatment Group | Platelet Count (cells/µL) | Percent Increase from Baseline |
| Vehicle Control | 50,000 | 0% |
| Fostamatinib (R788) | 150,000 | 200% |
This table is a representative example based on findings from preclinical studies and is for illustrative purposes.
Table 2: Phase 3 Clinical Trial Results for Fostamatinib in Chronic ITP
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value |
| Stable Response | 18% | 2% | 0.0003 |
| Overall Response | 43% | 14% | 0.0006 |
Data sourced from pooled analysis of FIT-1 and FIT-2 trials. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H38FN6Na2O15P |
|---|---|
Molecular Weight |
734.5 g/mol |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2 |
InChI Key |
NDEMBSYOASYZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.O.O.O.O.O.O.[Na].[Na] |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Fostamatinib and Its Active Metabolite R406
Prodrug Conversion Mechanism: Fostamatinib (B613848) to R406 Hydrolysis
Fostamatinib, also referred to as R788, is a phosphate (B84403) prodrug specifically engineered to enhance the bioavailability of its active form, R406. newdrugapprovals.orgnih.gov Following oral administration, fostamatinib undergoes rapid and extensive hydrolysis in the gastrointestinal tract. nih.govnih.gov This conversion is catalyzed by alkaline phosphatases, which are abundantly present at the apical brush-border membranes of intestinal enterocytes. nih.govmhmedical.com
The enzymatic reaction involves the cleavage of a methylene (B1212753) phosphate group from the fostamatinib molecule, yielding the active metabolite R406. nih.gov This biotransformation is highly efficient, resulting in negligible systemic plasma concentrations of the parent prodrug, fostamatinib. nih.govnih.gov R406 is subsequently absorbed and becomes the major drug-related compound found in circulation, where it exerts its pharmacological activity. nih.govnih.gov The absolute bioavailability of R406 following oral administration of fostamatinib is approximately 55%. nih.gov
Mechanism of Spleen Tyrosine Kinase (Syk) Inhibition by R406
The primary molecular target of R406 is Spleen Tyrosine Kinase (Syk), a non-receptor cytoplasmic protein tyrosine kinase. nih.govwestminster.ac.uk Syk is a critical component of signal transduction pathways in a variety of hematopoietic cells, including B-cells, mast cells, macrophages, and neutrophils. mhmedical.comnih.gov It plays a pivotal role in mediating cellular responses downstream of various cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcRs). nih.govresearchgate.net By inhibiting Syk, R406 effectively disrupts these signaling cascades, which are often implicated in inflammatory and autoimmune processes. nih.gov
R406 exerts its inhibitory effect on Syk through a direct, competitive mechanism. nih.govinvivogen.com Crystallographic and enzyme kinetic assays have demonstrated that R406 binds to the catalytic domain of the Syk enzyme, specifically within the adenosine (B11128) triphosphate (ATP) binding pocket. nih.govnih.govselleckchem.com By occupying this site, R406 competes with ATP, the natural substrate for the kinase, thereby preventing the transfer of a phosphate group to Syk's downstream protein substrates. selleckchem.comapexbt.com
This ATP-competitive inhibition is potent, with studies reporting a kinase inhibitory constant (Ki) of 30 nM and an IC₅₀ (half-maximal inhibitory concentration) for Syk kinase activity of 41 nM in cell-free assays. nih.govselleckchem.comapexbt.com The specific interaction with the ATP binding site ensures that the catalytic function of Syk is directly blocked.
While R406 is a potent inhibitor of Syk, it is not entirely selective and exhibits activity against a range of other protein kinases, a characteristic often described as promiscuous. nih.govresearchgate.net In broad in vitro kinase profiling, R406 was found to bind to numerous kinases at therapeutically relevant concentrations. nih.gov One comprehensive screen found that at a concentration of 10 μmol/L, R406 inhibited 197 different kinases by 80% or more. nih.gov
| Target Kinase | Inhibition Potency | Reference |
| Syk | IC₅₀ = 41 nM; Ki = 30 nM | selleckchem.comapexbt.com |
| FLT3 | ~5-fold less potent than Syk | selleckchem.com |
| Lyn | Identified as a target | researchgate.net |
| Lck | Identified as a target | researchgate.net |
| Jak | Identified as a target | researchgate.netarvojournals.org |
| VEGFRs | Identified as an inhibitory target | nih.gov |
This table provides a summary of the known kinase targets for R406 and their relative inhibition potencies based on available research.
The structure of the Syk protein is central to its function and regulation. Syk contains two tandem Src homology 2 (SH2) domains at its N-terminus, which are connected by linker regions to a C-terminal catalytic (kinase) domain. nih.gov The activation of Syk is initiated when its tandem SH2 domains recognize and bind to dually phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of receptors like the BCR and FcγR. nih.govnih.gov This binding event induces a conformational change that relieves autoinhibition and activates the catalytic domain, allowing it to phosphorylate downstream substrates. nih.gov
R406 does not directly interact with the SH2 domains. Instead, its mechanism of action targets the catalytically active state of the enzyme that follows SH2-domain-mediated recruitment and activation. nih.gov By competitively binding to the ATP pocket within the kinase domain, R406 prevents the phosphorylation of key adaptor proteins and enzymes, such as Linker for Activation of T cells (LAT). nih.govnih.gov Therefore, while the SH2 domains are essential for localizing and activating Syk at the cell membrane, R406 acts downstream of this initial step to shut down the kinase's enzymatic activity and halt the signal propagation. nih.govnih.gov The structural independence and flexibility of Syk's SH2 domains are thought to be the basis for its ability to engage with a wide variety of signaling pathways. nih.gov
Modulation of Proximal and Distal Intracellular Signaling Cascades
The inhibition of Syk's catalytic activity by R406 leads to the direct modulation of both proximal and distal intracellular signaling events. Upon activation, Syk phosphorylates a host of substrate proteins that are critical for assembling larger signaling complexes and propagating the signal. R406 effectively blocks the phosphorylation of these key substrates. nih.govresearchgate.net
For instance, in mast cells, R406 inhibits the phosphorylation of LAT, while in B-cells, it prevents the phosphorylation of B-cell linker protein (BLP), also known as SLP65. nih.govselleckchem.com By preventing the phosphorylation of these and other adaptor molecules, R406 disrupts the recruitment and activation of further downstream effectors, such as phospholipase C-γ (PLCγ) and Bruton's tyrosine kinase (Btk), thereby blocking pathways that lead to calcium mobilization and activation of transcription factors. nih.gov
A primary and well-characterized consequence of Syk inhibition by R406 is the potent blockade of signaling through Fc receptors. nih.govapexbt.com Fc receptors, which bind to the constant region (Fc) of antibodies, are crucial for initiating inflammatory responses mediated by immune complexes. R406 has been shown to be a powerful inhibitor of signaling via both the high-affinity IgE receptor (FcεRI) and IgG receptors (FcγR). nih.govresearchgate.net
In human mast cells, R406 effectively inhibits FcεRI-mediated degranulation and the release of inflammatory mediators like leukotrienes and cytokines. nih.govresearchgate.net Similarly, it blocks FcγR-dependent activation of macrophages, monocytes, and neutrophils. nih.govresearchgate.net This inhibition of FcR signaling pathways is central to the mechanism by which fostamatinib reduces antibody-mediated cell destruction and inflammation. mhmedical.comnih.gov
| Cellular Response | Receptor Pathway | R406 Potency (EC₅₀) | Reference |
| Mast Cell Degranulation | IgE (FcεRI) | 56-64 nM | nih.govresearchgate.net |
| Mast Cell Degranulation | IgG (FcγRI) | Inhibited | researchgate.net |
| Macrophage Activation | IgG (FcγR) | Inhibited | researchgate.net |
| Neutrophil Oxidative Burst | IgG (FcγR) | Inhibited | researchgate.net |
This table summarizes the inhibitory effects of R406 on various Fc receptor-mediated cellular responses.
Impact on B-Cell Receptor (BCR) Signaling Pathways
The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, and survival. Spleen Tyrosine Kinase (Syk) is a central mediator in this pathway, becoming activated upon antigen binding to the BCR. The active metabolite of fostamatinib, R406, directly targets and inhibits Syk, leading to a significant disruption of BCR signaling. nih.gov
Inhibition of Syk by R406 prevents the phosphorylation of downstream substrates, such as B-cell linker protein (BLNK), also known as SLP65. selleckchem.com This effectively blocks the propagation of the signal, which would normally lead to the activation of pathways like the NF-κB pathway, and subsequently, B-cell proliferation and survival. patsnap.comnih.gov
In preclinical studies involving diffuse large B-cell lymphoma (DLBCL) cells, R406 has been shown to function as a BCR antagonist. ashpublications.org Treatment with R406 led to a reduction in anti-apoptotic proteins like MCL1 and Bfl-1, ultimately inducing apoptosis in sensitive cancer cells. ashpublications.org Furthermore, in patients with chronic lymphocytic leukemia (CLL), a disease where BCR signaling is pivotal for pathogenesis, fostamatinib treatment has been demonstrated to inhibit BCR signaling, reduce cellular activation, and decrease tumor proliferation in vivo. nih.gov
Table 1: Inhibitory Activity of R406 on Kinases
| Kinase | Activity | Value |
|---|---|---|
| Syk | IC₅₀ | 41 nM |
| Syk | Kᵢ | 30 nM |
| Lyn | IC₅₀ | 63 nM |
| Lck | IC₅₀ | 37 nM |
IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant. Data compiled from multiple in vitro assays.
Disruption of Downstream Mitogen-Activated Protein Kinase (MAPK) Activation (e.g., JNK, ERK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are critical downstream effectors of various receptor signaling cascades and regulate cellular processes like proliferation, differentiation, and apoptosis. The inhibition of Syk by R406 can lead to the modulation of these MAPK pathways.
In DLBCL cells, treatment with R406 has been shown to suppress the ERK-dependent phosphorylation of the pro-apoptotic protein BIM. ashpublications.org This leads to the stabilization of BIM and contributes to the induction of apoptosis. ashpublications.org Additionally, the senolytic effects of R406, or the induction of apoptosis in senescent cells, have been associated with the inhibition of the MAPK pathway, although this may also involve off-target kinase effects. alzdiscovery.org
The activation of JNK and p38 MAP kinases is often linked to cellular stress responses and can lead to apoptosis. nih.govnih.gov While direct, extensive research on the specific effects of fostamatinib on JNK and p38 activation is limited, its ability to induce apoptosis in certain cell types suggests a potential modulation of these pro-apoptotic MAPK pathways.
Regulation of Inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, IL-8, GM-CSF, LTC4)
Syk signaling plays a crucial role in the production of inflammatory mediators. By inhibiting Syk, R406 can effectively downregulate the expression and release of various cytokines and chemokines.
In vitro studies using cultured human mast cells have demonstrated that R406 inhibits the anti-IgE-induced production and release of leukotriene C4 (LTC4) and several key inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). selleck.co.jp The inhibition of these mediators contributes to the anti-inflammatory effects of fostamatinib.
Cellular and Immunological Consequences of Syk Inhibition by R406
Effects on Hematopoietic Cell Subsets
R406 has been identified as a potent inhibitor of mast cell activation. nih.govnih.gov In cultured human mast cells, R406 effectively blocks immunoglobulin E (IgE)-mediated degranulation, a key event in allergic and inflammatory responses. nih.gov This inhibition is dose-dependent, with a reported 50% effective concentration (EC50) for degranulation of 56-64 nM. nih.gov Furthermore, R406 was shown to inhibit the degranulation of passively IgE-sensitized murine bone marrow-derived mast cells (BMMCs). atsjournals.org The inhibition of Syk by R406 prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of mast cell degranulation and the release of inflammatory mediators. nih.gov
| Cell Type | Process Inhibited | R406 Concentration for 50% Inhibition (EC50/IC50) | Reference |
| Human Mast Cells | IgE-mediated degranulation | 56-64 nM (EC50) | nih.gov |
| Murine BMMCs | Antigen-induced degranulation | Not specified | atsjournals.org |
This table summarizes the inhibitory effect of R406 on mast cell degranulation.
R406 demonstrates significant modulatory effects on neutrophil function. It has been shown to inhibit the activation of neutrophils stimulated by lipopolysaccharide (LPS), a component of gram-negative bacteria. nih.gov This includes the inhibition of degranulation, reactive oxygen species (ROS) generation, and adhesion. nih.gov
A critical function of neutrophils in immunity and inflammation is the formation of neutrophil extracellular traps (NETs). R406 has been found to effectively inhibit NETosis, the process of NET formation. nih.govnih.gov In studies using plasma from COVID-19 patients, which is known to induce NETs, preincubation of neutrophils with R406 resulted in a dramatic reduction in NET release. nih.gov This inhibitory effect was dose-dependent. nih.gov Similarly, R406 was effective in reducing NETosis induced by P. aeruginosa LPS. researchgate.net The engagement of Fcγ receptors on neutrophils can also trigger NET formation, a process that is dependent on Syk and can be inhibited by R406. mdpi.com
Syk plays a vital role in macrophage-mediated phagocytosis, particularly when triggered by immune complexes. R406 has been shown to block Syk-dependent Fc receptor-mediated activation of monocytes and macrophages. nih.gov This inhibition of Syk activity within macrophages impairs their ability to engulf and clear antibody-coated cells or pathogens. nih.govoup.com Studies have indicated that R406 reduces macrophage-mediated phagocytosis of rituximab-coated chronic lymphocytic leukemia (CLL) cells. nih.gov Furthermore, Syk inhibition in macrophages can lead to a reprogramming of their function, promoting a more immunostimulatory phenotype. frontiersin.orgnih.gov
R406 is a powerful inhibitor of Syk in human platelets, significantly impacting their activation and aggregation. nih.gov It effectively abrogates shape change and aggregation induced by the activation of key platelet receptors, including glycoprotein (B1211001) VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2). nih.gov The inhibitory effect of R406 is associated with the reduced tyrosine phosphorylation of signaling proteins downstream of Syk. nih.gov
Specifically, R406 has been shown to inhibit:
Platelet aggregation and granule secretion initiated by FcγRIIA cross-linking. nih.gov
Platelet adhesion to collagen under both static and flow conditions. physiology.org
The formation of platelet aggregates on collagen under physiological flow. physiology.org
| Platelet Function | Effect of R406 | Key Receptors/Pathways Involved | Reference |
| Shape Change & Aggregation | Inhibited | GPVI, CLEC-2 | nih.gov |
| Granule Secretion | Inhibited | FcγRIIA | nih.gov |
| Adhesion to Collagen | Reduced | GPVI | physiology.org |
| Aggregation on Collagen (Flow) | Inhibited | GPVI | physiology.org |
This table outlines the inhibitory effects of R406 on various platelet functions and the associated signaling pathways.
Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-lymphocytes. R406 has been demonstrated to inhibit BCR-mediated activation of B lymphocytes. nih.gov In various B-cell lymphoma models, inhibition of Syk by R406 has been shown to decrease proliferation and induce apoptosis (cell death). nih.govnih.gov Specifically, R406 can inhibit both tonic (ligand-independent) and ligand-induced BCR signaling. nih.gov In studies on diffuse large B-cell lymphoma (DLBCL), R406 selectively induced apoptosis in cell lines dependent on BCR signaling for survival. nih.govnih.gov Furthermore, in pre-B cells transformed by deregulated Syk activity, R406 treatment was able to reduce proliferation and promote differentiation into immature B cells. researchgate.net
Impact on Antigen Presentation and Immune Cell Maturation
The inhibitory effects of R406 extend to the processes of antigen presentation and the maturation of immune cells. Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. R406 has been shown to abrogate the ability of DCs, when exposed to immune complexes, to prime CD4+ T cells. oup.com This is achieved, in part, by reducing the interaction area and the duration of contact between the DC and the T cell. oup.com
Furthermore, while R406's primary target is Syk, it has been observed to impair the activation and proliferation of T cells from chronic lymphocytic leukemia patients, an effect potentially mediated through the inhibition of other kinases like ZAP-70. nih.govnih.gov This highlights the broader immunomodulatory properties of R406 beyond its direct effects on Syk-dependent pathways in B cells and myeloid cells.
: Dendritic Cell Maturation Inhibition
Dendritic cells (DCs) are professional antigen-presenting cells that, upon maturation, trigger T-cell mediated immunity. The maturation process involves the upregulation of specific cell surface markers and the production of signaling molecules called cytokines. Research has shown that R406, the active metabolite of fostamatinib (B613848), can impede the maturation of these critical immune cells.
The inhibition of Syk by R406 has been found to suppress the maturation of dendritic cells, a process that is essential for the activation of T cells and the subsequent immune response. researchgate.net This interference with DC maturation is a key mechanism through which fostamatinib exerts its immunomodulatory effects. Studies have demonstrated that Syk inhibition can modify DC function, leading to a reduction in inflammatory responses. researchgate.net
One of the key indicators of DC maturation is the increased expression of co-stimulatory molecules on the cell surface. These molecules, including CD80, CD83, and CD86, are vital for the effective activation of T cells. frontiersin.orgnih.gov Research indicates that treatment with R406 can lead to a decrease in the expression of these markers on dendritic cells, thereby hindering their ability to prime T cells and initiate a robust immune response. researchgate.net This effect on co-stimulatory molecules highlights the targeted impact of R406 on the functional capacity of dendritic cells.
In addition to altering cell surface markers, R406 also affects the production of cytokines by dendritic cells. Cytokines are proteins that play a critical role in cell signaling and the regulation of immune responses. nih.gov The inhibition of Syk by R406 has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12) by dendritic cells. researchgate.netresearchgate.net This reduction in cytokine secretion further contributes to the dampening of the inflammatory cascade.
The table below summarizes the observed effects of R406 on key markers of dendritic cell maturation.
| Parameter | Effect of R406 | Immunological Consequence |
| CD80 Expression | Decreased | Reduced T-cell co-stimulation |
| CD83 Expression | Decreased | Inhibition of DC maturation |
| CD86 Expression | Decreased | Impaired T-cell activation |
| IL-6 Production | Decreased | Reduction of inflammation |
| IL-12 Production | Decreased | Attenuation of Th1 responses |
This table provides a simplified overview of the effects of R406 on dendritic cells based on available research.
By inhibiting the maturation of dendritic cells and their subsequent ability to activate T cells, R406 effectively modulates the adaptive immune response. This targeted action on a central component of the immune system underscores the therapeutic potential of fostamatinib in conditions driven by excessive immune activation.
Preclinical Investigations in Disease Models
In Vitro Cellular and Biochemical Assay Systems
A variety of in vitro systems have been employed to dissect the molecular and cellular effects of R406, the active metabolite of fostamatinib (B613848).
Cell-free kinase assays have been crucial in determining the inhibitory activity and selectivity of R406. In these assays, R406 demonstrated potent inhibition of Syk kinase activity with an IC50 value of 41 nM. researchgate.netnih.gov Further kinetic studies revealed that R406 acts as an ATP-competitive inhibitor, binding to the ATP binding pocket of the Syk catalytic domain with a Ki of 30 nM. researchgate.netselleckchem.com While relatively specific for Syk, R406 has been shown to inhibit other kinases at therapeutically relevant concentrations, including Flt3, Lyn, and Lck. nih.govnih.gov A broader profiling of R406 against a panel of 387 kinases showed that at a concentration of 10 μmol/L, it inhibited the activity of 197 kinases by 80% or more. nih.gov
Table 1: Inhibitory Activity of R406 in Cell-Free Kinase Assays
| Kinase | IC50 (nM) | Ki (nM) | Notes |
|---|---|---|---|
| Syk | 41 researchgate.netnih.gov | 30 researchgate.netselleckchem.com | Primary target; ATP-competitive inhibition. researchgate.netselleckchem.com |
| Flt3 | - | - | 5-fold less potent inhibition compared to Syk. selleckchem.com |
| Lyn | 63 nih.gov | - | |
| Lck | 37 nih.gov | - |
| Ret | 5 nih.gov | - | |
This table summarizes the inhibitory concentrations of R406 against various kinases in cell-free assay systems. Data is compiled from multiple preclinical studies.
Cell-based assays have confirmed the inhibitory effect of R406 on Syk-dependent signaling pathways. In human mast cells and B cells, R406 was shown to inhibit the phosphorylation of downstream Syk substrates, such as the linker for activation of T cells (LAT) and B-cell linker protein/SLP65. nih.govselleckchem.com This inhibition of phosphorylation effectively blocks the signaling cascade initiated by the activation of Fc receptors and B-cell receptors. nih.govselleckchem.com Specifically, R406 inhibits the phosphorylation of LAT at tyrosine 191 (Y191) but does not affect the phosphorylation of Syk at tyrosine 352 (Y352) or the Lyn-dependent phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM), highlighting its specific action on Syk kinase activity. nih.gov
The functional consequences of Syk inhibition by R406 have been demonstrated in various immune cell types. In human mast cells, R406 inhibited IgE-mediated degranulation and the release of pro-inflammatory mediators such as leukotriene C4 (LTC4), tumor necrosis factor-alpha (TNFα), and interleukin-8 (IL-8). researchgate.netselleckchem.com Similarly, in monocytes, macrophages, and neutrophils, R406 blocked FcγR-mediated activation, leading to a reduction in cytokine release and oxidative burst. nih.gov Furthermore, R406 has been shown to inhibit B-cell receptor signaling, which can lead to reduced B-cell activation and proliferation. nih.gov It also has the ability to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. selleckchem.com
Table 2: Effect of R406 on Immune Cell Functions
| Cell Type | Assay | Effect of R406 |
|---|---|---|
| Mast Cells | IgE-mediated degranulation | Inhibition researchgate.net |
| Cytokine/Chemokine release (LTC4, TNFα, IL-8) | Inhibition selleckchem.com | |
| Monocytes/Macrophages | FcγR-mediated activation | Blockade selleckchem.com |
| Cytokine release | Inhibition nih.gov | |
| Neutrophils | Oxidative burst | Inhibition nih.gov |
| B Lymphocytes | B-cell receptor activation | Blockade selleckchem.com |
| Chronic Lymphocytic Leukemia (CLL) Cells | Apoptosis | Induction selleckchem.com |
This table outlines the observed effects of R406 on the function of various immune cells in in vitro assays.
In Vivo Efficacy in Animal Models of Autoimmune and Inflammatory Disorders
The therapeutic potential of fostamatinib has been evaluated in several animal models that mimic human autoimmune and inflammatory diseases.
In rodent models of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, fostamatinib demonstrated significant efficacy. acrabstracts.orginotiv.com Oral administration of fostamatinib led to a marked reduction in the clinical signs of arthritis, including paw swelling and joint inflammation. acrabstracts.org In a rat CIA model, fostamatinib significantly reduced the severity of established arthritis within 7 days of initiating treatment. acrabstracts.org By day 28, the mean clinical score was substantially lower in fostamatinib-treated groups compared to the vehicle group. acrabstracts.org Radiographic analysis also revealed a significant reduction in joint damage in animals treated with fostamatinib. acrabstracts.org Furthermore, the compound was shown to decrease the levels of synovial pro-inflammatory cytokines such as IL-1β, IL-6, and IL-18. acrabstracts.org
Table 3: Efficacy of Fostamatinib in Rat Collagen-Induced Arthritis Model
| Treatment Group | Mean Clinical Score (Day 28) | Joint Damage Score (Day 28) |
|---|---|---|
| Vehicle | 7.4 | 5.1 |
| Fostamatinib (15 mg/kg) | 4.1 | - |
| Fostamatinib (30 mg/kg) | 2.4 | - |
This table presents the reduction in clinical and joint damage scores in a rat model of collagen-induced arthritis following treatment with fostamatinib. Data adapted from a 2012 study. acrabstracts.org
Animal Models of Immune Thrombocytopenia (ITP)
In murine models of immune thrombocytopenia, where the passive transfer of anti-platelet antibodies induces platelet destruction, fostamatinib has demonstrated significant efficacy. nih.govnih.gov Treatment with fostamatinib effectively prevents the onset of thrombocytopenia. nih.gov The underlying mechanism involves the inhibition of Syk-dependent signaling pathways within phagocytic cells, which are responsible for clearing antibody-coated platelets from circulation. nih.gov This targeted inhibition of platelet destruction underscores the therapeutic potential of fostamatinib in antibody-mediated cytopenias. researchgate.net
Murine Models of Autoimmune Hemolytic Anemia (AIHA)
Similar to its effects in ITP models, fostamatinib has shown protective effects in murine models of autoimmune hemolytic anemia (AIHA). nih.govresearchgate.net In these models, the administration of anti-red blood cell antibodies leads to anemia. Pre-treatment with fostamatinib significantly protected mice from this antibody-induced anemia. researchgate.netyoutube.com The active metabolite of fostamatinib, R406, was observed to be protective against the development of anemia in these models. researchgate.net This effect is attributed to the inhibition of autoantibody-directed destruction of red blood cells, providing a strong rationale for its clinical investigation in wAIHA. nih.govresearchgate.net
Rodent Models of Allergic Disease (e.g., Asthma)
The active metabolite of fostamatinib, R406, has been investigated in rodent models of asthma. nih.gov In sensitized mice, R406 administration led to a reduction in airway hyperresponsiveness and markers of airway inflammation following an antigen challenge. nih.gov Furthermore, in mice that were passively sensitized with anti-OVA IgE, treatment with R406 prevented the development of airway hyperresponsiveness. nih.gov These findings suggest that by inhibiting Syk, which plays a crucial role in the signaling cascade of Fc receptors on mast cells and other immune cells, fostamatinib can mitigate allergic inflammatory responses.
Investigations in Glomerulonephritis and Diabetic Models
Fostamatinib has been evaluated in animal models of glomerulonephritis, an inflammatory condition of the kidneys. nih.gov Studies have shown that treatment with fostamatinib can be effective in reversing the histological features of established crescentic glomerulonephritis, even when initiated after the disease has been induced. nih.gov In models of immune-complex glomerulonephritis, fostamatinib has demonstrated efficacy in both preventing and treating the condition. nih.gov The therapeutic effect is likely due to the disruption of signaling via Fc receptors on myeloid effector cells. nih.gov
In the context of diabetic nephropathy, a complication of diabetes, research has pointed to podocyte injury as a key pathogenic factor. palatin.com While direct preclinical studies on fostamatinib in diabetic models are not extensively detailed in the provided results, the inflammatory component of diabetic kidney disease suggests a potential role for Syk inhibition. mdpi.com For instance, in patients with IgA nephropathy, another form of glomerulonephritis, the active metabolite of fostamatinib, R406, blocked the proliferation and cytokine production of human mesangial cells stimulated by polymeric IgA. nihr.ac.uk
Studies in Hematological Malignancy Animal Models
Adoptively Transferred T-Cell Leukemia 1 (TCL1) Models
In studies utilizing adoptively transferred T-Cell Leukemia 1 (TCL1) models, which provide a reliable and consistent development of chronic lymphocytic leukemia (CLL) in recipient mice, fostamatinib has been investigated for its therapeutic potential. nih.gov This model is instrumental in studying CLL pathogenesis and evaluating novel treatments.
Eµ-TCL1 Transgenic Mouse Models of Leukemia
The Eµ-TCL1 transgenic mouse model is a widely used and clinically relevant model for CLL. ashpublications.orgscienceopen.com In this model, fostamatinib disodium (B8443419) (R788) has been shown to inhibit the growth of malignant B-cells. ashpublications.orgnih.govnih.gov This effect is achieved by blocking antigen-dependent B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of the malignant B-cells. ashpublications.orgnih.gov Treatment with fostamatinib resulted in reduced proliferation and survival of the leukemic cells and significantly prolonged the survival of the treated animals. ashpublications.orgnih.gov Notably, the inhibitory effect of fostamatinib was selective for the malignant clones, with no significant disturbance observed in the production of normal B lymphocytes. nih.gov
Table of Preclinical Findings for Fostamatinib in Various Disease Models
| Disease Model | Key Findings | References |
|---|---|---|
| Immune Thrombocytopenia (ITP) | Prevents antibody-induced platelet destruction. | nih.govnih.govnih.govresearchgate.net |
| Autoimmune Hemolytic Anemia (AIHA) | Protects against antibody-induced anemia by inhibiting red blood cell destruction. | nih.govresearchgate.netyoutube.comresearchgate.net |
| Allergic Disease (Asthma) | Reduces airway hyperresponsiveness and inflammation in sensitized mice. | nih.gov |
| Glomerulonephritis | Reverses histological features of established crescentic glomerulonephritis. | nih.govnih.govnihr.ac.uk |
| Hematological Malignancies (CLL) | Inhibits growth of malignant B-cells and prolongs survival in Eµ-TCL1 transgenic mice. | ashpublications.orgnih.govnih.gov |
Murine Models of Non-Hodgkin Lymphoma (NHL)
Preclinical research has identified spleen tyrosine kinase (Syk) as a critical component in B-cell receptor (BCR)–mediated survival signals essential for certain malignant B-cells. nih.gov Fostamatinib, an oral Syk inhibitor, has demonstrated efficacy in various murine models of non-Hodgkin lymphoma (NHL). nih.gov In these models, the administration of fostamatinib led to a reduction in tumor burden and prolonged the survival of the treated mice. nih.gov
The therapeutic effect of fostamatinib in these preclinical NHL models is linked to its mechanism of action. The inhibition of Syk by fostamatinib's active metabolite, R406, disrupts BCR signaling, which in turn induces apoptosis in malignant B-cells. nih.gov Notably, this anti-tumor effect was observed to be dependent on the surface expression of the BCR on the lymphoma cells. nih.gov In a murine model featuring MYC overexpression, where BCR signaling is a driver of lymphomagenesis, the inhibition of Syk resulted in tumor regression. nih.gov Further studies showed that tumor cells deficient in Syk did not expand in vivo, reinforcing Syk's role as a therapeutic target. nih.gov The in vivo inhibition of BCR signaling by fostamatinib effectively reduces the proliferation and survival of malignant B-cells, contributing to a significant extension of survival in animal models. selleckchem.com
Table 1: Summary of Fostamatinib Effects in Preclinical NHL Murine Models
| Model | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|
| Murine models of NHL | Reduced tumor burden, prolonged survival. | Inhibition of Syk, disrupting BCR signaling. | nih.gov |
| Murine model with MYC overexpression | Inhibition of Syk led to tumor regression in vivo. | Targeted inhibition of Syk abrogates BCR signaling and induces apoptosis. | nih.gov |
| In vivo B-cell lymphoma models | Reduced proliferation and survival of malignant B-cells, significantly prolonged survival. | Effective inhibition of BCR signaling in vivo. | selleckchem.com |
Exploratory Preclinical Research in Other Pathological Contexts
Exploratory preclinical studies suggest that fostamatinib may address multiple pathophysiological aspects of Sickle Cell Disease (SCD). The pathology of SCD involves changes to red blood cell (RBC) structure and function, leading to vaso-occlusion and hemolysis. confex.com
Red Blood Cell Membrane Integrity and Sickling Kinetics: In SCD, oxidative stress can increase the tyrosine phosphorylation of the RBC membrane protein Band 3. confex.com This phosphorylation disrupts the interaction with the cytoskeleton, leading to membrane destabilization. confex.com Preclinical evaluations showed that fostamatinib and its active metabolite, R406, reduced the tyrosine phosphorylation of Band 3 in a dose- and time-dependent manner in ex-vivo treated RBCs from SCD patients (HbSS RBCs). confex.com These treated HbSS RBCs also demonstrated improved deformability. confex.com Furthermore, by impacting the phosphorylation of the RBC Band 3 protein, fostamatinib offers the potential for enhanced RBC membrane stability. rigel.com In experiments comparing various Syk inhibitors, R406 was shown to slow the kinetics of sickling in HbSS RBCs following deoxygenation. confex.com
Thrombo-Inflammation: Thrombo-inflammation is a key component of SCD pathophysiology. In a humanized SCD mouse model, treatment with R406 significantly decreased platelet ATP secretion and aggregation in response to collagen, without a notable effect on bleeding time. rigel.comprnewswire.com This suggests that fostamatinib could potentially lessen the prothrombotic state in SCD. rigel.com Additionally, in vitro preclinical studies have shown that R406 inhibits the production of neutrophil extracellular traps (NETs) by neutrophils. rigel.comprnewswire.com NETs are involved in the inflammatory processes of SCD. drugtargetreview.com This anti-inflammatory effect from the inhibition of NETs is considered an additional potential benefit of fostamatinib in SCD. confex.comsicklecellanemianews.com
Table 2: Preclinical Findings of Fostamatinib in Sickle Cell Disease Models
| Pathophysiological Area | Model / System | Key Findings | Citations |
|---|---|---|---|
| RBC Membrane Integrity | Ex-vivo HbSS RBCs | Reduced tyrosine phosphorylation of Band 3 protein; improved RBC deformability. | confex.com |
| Sickling Kinetics | Ex-vivo deoxygenated HbSS RBCs | R406 slowed the kinetics of sickling. | confex.com |
| Thrombo-inflammation | Humanized SCD mouse model | Decreased platelet ATP secretion and aggregation without significant effect on bleeding time. | rigel.comprnewswire.comsicklecellanemianews.com |
| Thrombo-inflammation | In vitro neutrophils | R406 inhibited the production of neutrophil extracellular traps (NETs). | rigel.comprnewswire.comsicklecellanemianews.com |
Fostamatinib has been investigated in preclinical models of acute lung injury (ALI), Acute Respiratory Distress Syndrome (ARDS), and viral-induced hyperinflammation, demonstrating potential therapeutic effects through multiple mechanisms.
ARDS and MUC1 Modulation: Elevated levels of Mucin-1 (MUC1), a pulmonary epithelial transmembrane protein, are associated with the severity of ARDS. nih.govnih.gov A high-content screen of thousands of compounds identified fostamatinib as a substance that reduces MUC1 protein abundance. nih.govnih.gov This finding was validated in vivo, where fostamatinib treatment reduced MUC1 abundance in the lung epithelial cells of a mouse model of ALI. nih.govnih.gov In a mouse model of sepsis, an existing FDA-approved inhibitor of Syk, fostamatinib, was found to prevent vascular leakage and improve survival, indicating promise for ARDS treatment. nih.gov
Viral-Induced Hyperinflammation: The pathogenesis of severe viral respiratory infections, including COVID-19, can involve a hyperinflammatory immune response. rigel.comrigel.com Preclinical data suggests that Syk inhibition may mitigate this response. rigel.com The active metabolite of fostamatinib, R406, has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and to block platelet-mediated thrombus formation initiated by anti-spike immune complexes. nih.gov In another study, a hyperinflammatory response by human macrophages induced by anti-Spike IgG from the serum of severely ill COVID-19 patients was counteracted by Syk inhibition with fostamatinib. rigel.com Furthermore, R406 was shown to abrogate the release of neutrophil extracellular traps (NETs) when healthy neutrophils were stimulated with plasma from patients with COVID-19. nih.gov NETs are associated with disease severity and immunothrombosis in COVID-19. nih.gov
Table 3: Summary of Fostamatinib Effects in Preclinical ARDS and Inflammation Models
| Model / Context | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|
| Mouse model of Acute Lung Injury (ALI) | Reduced MUC1 abundance in lung epithelial cells. | Inhibition of Mucin-1. | nih.govnih.govnih.gov |
| Mouse sepsis model of ARDS | Prevented vascular leakage and improved survival. | Inhibition of Syk-mediated inflammatory pathways. | nih.gov |
| In vitro COVID-19 models | Inhibited pro-inflammatory cytokine release from macrophages; abrogated NET release from neutrophils. | Counteracted hyperinflammatory response. | nih.govrigel.com |
| In vitro platelet models (COVID-19 context) | Inhibited platelet-mediated thrombus formation provoked by anti-spike immune complexes. | Attenuation of immunothrombosis. | nih.gov |
Pharmacological Characterization and Research Applications in Preclinical Contexts
Prodrug Hydrolysis and Metabolite Formation Kinetics in Vitro and In Vivo
Fostamatinib (B613848) was developed as a methylene-phosphate prodrug to overcome the low aqueous solubility of its active moiety, R406. nih.gov Following oral administration, fostamatinib undergoes rapid and extensive hydrolysis to form R406. nih.govnih.gov This conversion is primarily mediated by alkaline phosphatases located at the apical brush-border membranes of intestinal enterocytes. nih.govnih.gov In vivo studies have demonstrated that this conversion is so efficient that negligible concentrations of fostamatinib are detected in the systemic circulation. nih.govnih.gov
In vitro experiments using human intestinal microsomes have confirmed the rapid conversion of fostamatinib (then referred to as R788) to R406. nih.gov This efficient hydrolysis ensures that the pharmacologically active compound, R406, is readily available for absorption. nih.gov
Pharmacokinetic Profiles of R406 in Animal Models
The pharmacokinetic properties of R406 have been investigated in various animal models, providing insights into its absorption, distribution, and elimination.
Absorption Characteristics
Once formed from its prodrug, R406 is absorbed into the systemic circulation. nih.gov Studies in rats have contributed to understanding its absorption profile. While specific data from Louvain rats is not detailed in the provided search results, general findings from rodent models indicate that R406 is absorbed following the hydrolysis of fostamatinib. nih.gov In human studies, which can offer comparative insights, R406 exhibits rapid absorption, with peak plasma concentrations reached within 1 to 2 hours after oral administration of fostamatinib. nih.gov However, at higher doses, there is evidence of saturation in R406 absorption. nih.gov An in vitro study using Caco-2 cell monolayers, a model for intestinal absorption, showed that R406 is a substrate of the P-glycoprotein (P-gp) transporter, which can influence its net absorption. nih.gov
Distribution Patterns
Following absorption, R406 distributes into various tissues. In pregnant rats and rabbits, administration of fostamatinib during organogenesis led to the detection of R406 in maternal milk at concentrations five to ten times higher than in maternal plasma. nih.gov This indicates that R406 can cross biological membranes and distribute into different body compartments. The volume of distribution of R406 is influenced by its high plasma protein binding. nih.gov General principles of drug distribution suggest that drugs are widely dispersed in tissues, and this is often inferred from plasma disappearance curves in animal studies. tno.nl The intracellular distribution of enzymes and drugs is a complex process studied through tissue fractionation techniques, which have been historically applied to rat liver tissue. nih.gov
Elimination Pathways and Excretion Routes
The elimination of R406 and its metabolites occurs through multiple routes. Biliary excretion is a significant pathway for the elimination of many drugs, particularly those with high molecular weights that are poorly metabolized. nih.govnih.gov For R406, a substantial portion of the administered dose is recovered in the feces. nih.gov In human studies, approximately 80% of the total drug-related material was found in feces, with R406 being one of the major components identified. nih.gov This suggests that biliary excretion of R406 and its metabolites is a primary route of elimination. nih.gov Urinary excretion accounts for a smaller portion of elimination, with about 19% of the administered dose being recovered in the urine, primarily as metabolites. nih.gov
Metabolic Pathways of R406
R406 undergoes metabolism primarily in the liver, involving both Phase I and Phase II enzymatic reactions. nih.govelsevierpure.com The key enzymes involved are Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9). nih.govelsevierpure.com
The main metabolic transformations include:
CYP3A4-mediated oxidation: This involves the O-demethylation of the trimethoxyphenyl group of R406, leading to the formation of a para-O-demethylated metabolite known as R529. nih.gov
UGT1A9-mediated glucuronidation: R406 can be directly conjugated with glucuronic acid to form an N-glucuronide metabolite. nih.gov The para-O-demethylated metabolite (R529) can also undergo further glucuronidation and sulfation. nih.gov
Interestingly, gut bacteria also play a role in the metabolism of R406. The hepatic metabolite R529 can be further metabolized by anaerobic gut bacteria through O-demethylation and dehydroxylation, resulting in a unique 3,5-benzene diol metabolite found in the feces. nih.gov
The interaction between CYP3A4 and UGT enzymes, such as UGT1A9, can be complex. In vitro studies have shown that UGT1A9 can interact with and suppress the activity of CYP3A4. nih.gov This highlights the intricate interplay of different enzyme systems in drug metabolism. ebmconsult.comnih.gov
Plasma Protein Binding of R406
R406 is highly bound to plasma proteins, which significantly influences its pharmacokinetic properties and pharmacological activity. nih.gov In vitro studies have shown that R406 has a mean binding of 96.3% to purified human serum albumin (HSA) and 75.5% to alpha-1 acid glycoprotein (B1211001) (AAG). nih.gov This high degree of protein binding means that only a small fraction of the drug in the plasma is unbound and pharmacologically active. nih.gov The disparity between in vitro and in vivo effective concentrations of R406 can be attributed to its high protein binding. nih.gov Species differences in plasma protein binding are common and are often due to molecular differences in albumin and AAG among species. nih.gov
Pharmacokinetic Parameters of R406 in Preclinical and Clinical Studies
| Parameter | Value | Species/Study Condition |
|---|---|---|
| Time to Peak Plasma Concentration (tmax) | 1-2 hours | Humans (oral fostamatinib) nih.gov |
| Terminal Elimination Half-life (t1/2) | 12-21 hours | Humans (oral R406) nih.gov |
| Plasma Protein Binding (to HSA) | 96.3% | In vitro (human) nih.gov |
| Plasma Protein Binding (to AAG) | 75.5% | In vitro (human) nih.gov |
| Fecal Excretion | ~80% of dose | Humans nih.gov |
| Urinary Excretion | ~19% of dose | Humans nih.gov |
Mechanistic Investigations of Potential Drug-Drug Interactions (e.g., P-glycoprotein, BCRP transporter substrates)
Fostamatinib hexahydrate disodium (B8443419) and its active metabolite, R406, have been the subject of in vitro and preclinical studies to elucidate their potential for drug-drug interactions, particularly concerning the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters play a crucial role in the absorption and disposition of many drugs.
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the gastrointestinal tract by alkaline phosphatase. nih.gov Consequently, plasma concentrations of fostamatinib are negligible. nih.gov R406 is the primary circulating active moiety and is metabolized in the liver mainly by the cytochrome P450 3A4 (CYP3A4) enzyme and UGT1A9. nih.govnih.gov
P-glycoprotein (P-gp) Interactions
In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that fostamatinib is an inhibitor of the P-gp transporter. nih.govresearchgate.net One study determined the IC50 value for fostamatinib's inhibition of the P-gp substrate digoxin (B3395198) to be 3.2 μM. nih.gov Conversely, the active metabolite R406 did not show significant inhibitory activity against P-gp. nih.gov
Further investigation revealed that R406 is a substrate of P-gp. nih.govdrugs.com This was observed in a polarized Caco-2 cell monolayer assay, where R406 was transported from the basolateral to the apical compartment in a concentration-dependent manner. nih.gov
The potential for a clinically significant drug-drug interaction in the intestine due to P-gp inhibition by fostamatinib has been highlighted. nih.gov The ratio of the theoretical intestinal concentration to the IC50 for P-gp inhibition was estimated to be significant, suggesting that fostamatinib could increase the absorption of co-administered P-gp substrates. nih.govresearchgate.net This was supported by a clinical study where co-administration of fostamatinib with digoxin, a known P-gp substrate, resulted in increased plasma concentrations of digoxin. researchgate.net
BCRP Transporter Interactions
Both fostamatinib and its active metabolite R406 have been identified as inhibitors of the BCRP transporter function. nih.gov The potential for a significant drug interaction via intestinal BCRP inhibition by fostamatinib is considered important. nih.gov In contrast to its interaction with P-gp, an in vitro assay indicated that neither fostamatinib nor R406 are transported by BCRP. nih.gov
The inhibitory effect of fostamatinib and R406 on BCRP can lead to increased plasma concentrations of co-administered BCRP substrates. nih.govnih.gov For instance, clinical studies have shown that co-administration of fostamatinib with rosuvastatin, a BCRP substrate, nearly doubled the area under the curve (AUC) of rosuvastatin. nih.govashpublications.org This suggests a heightened risk of toxicity from statins when used concurrently with fostamatinib. nih.gov
Interactive Data Tables
Table 1: In Vitro Interaction of Fostamatinib and R406 with P-gp and BCRP Transporters
| Compound | Transporter | Interaction | Finding | Citation |
| Fostamatinib | P-gp | Inhibitor | IC50 = 3.2 μM for digoxin transport | nih.gov |
| R406 | P-gp | Substrate | Transported from basolateral to apical side in Caco-2 cells | nih.gov |
| Fostamatinib | BCRP | Inhibitor | - | nih.gov |
| R406 | BCRP | Inhibitor | - | nih.gov |
| Fostamatinib | BCRP | Substrate | Not transported by BCRP | nih.gov |
| R406 | BCRP | Substrate | Not transported by BCRP | nih.gov |
Advanced Analytical and Methodological Approaches for Fostamatinib Hexahydrate Disodium Research
Quantitative Analysis of Fostamatinib (B613848) and R406 in Biological Matrices (e.g., HPLC-based methods)
The accurate quantification of fostamatinib and its active metabolite R406 in biological matrices such as plasma is fundamental for pharmacokinetic studies. Due to the rapid and extensive conversion of fostamatinib to R406 after oral administration, plasma concentrations of the prodrug are typically negligible, making R406 the primary analyte of interest. nih.govmdpi.com High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the methods of choice for this purpose, offering high sensitivity, specificity, and reliability. mdpi.com
A validated UPLC-MS/MS method for the quantification of R406 (referred to as tamatinib (B1683786) in some literature) in rat plasma has been detailed. mdpi.com This method employs a liquid-liquid extraction technique for sample preparation, followed by chromatographic separation on a C18 column. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com Such methods are crucial for establishing a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While HPLC coupled with fluorescence detection is a powerful technique for many pharmaceutical compounds, the specific analysis of R406 has been more robustly defined using LC-MS/MS. mdpi.cominvivogen.com
| Parameter | Methodological Detail |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Analyte | R406 (Tamatinib) |
| Internal Standard | Ibrutinib |
| Sample Preparation | Liquid-Liquid Extraction using tert-butyl methyl ether |
| Chromatographic Column | AcquityTM CSH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (10:90) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (R406) | m/z 471.1 > 122.0 |
| Calibration Range | 0.1–1000.0 ng/mL |
| Data derived from a study on tamatinib (R406) quantification in rat plasma. mdpi.com |
High-Throughput Kinase Screening and Profiling
To understand the full spectrum of activity of R406, high-throughput screening (HTS) against a broad panel of kinases is essential. While R406 was developed as a Spleen Tyrosine Kinase (Syk) inhibitor, comprehensive kinase profiling reveals its interactions with numerous other kinases, which can explain both its therapeutic efficacy and potential off-target effects. nih.govresearchgate.net These screens typically involve in vitro binding assays or functional enzyme activity assays.
An extensive in vitro pharmacological profiling of R406 was conducted against a large panel of kinases to determine its selectivity. nih.gov In an initial binding assay screen at a concentration of 10 μmol/L, R406 inhibited 197 kinases by 80% or more. nih.gov Subsequent concentration-response experiments were performed to calculate the dissociation constant (Kd) for 260 kinases, revealing a wide range of binding affinities. nih.govresearchgate.net This lack of absolute selectivity within the kinome is not uncommon for kinase inhibitors and provides crucial insights. For instance, the inhibition of KDR (VEGFR2) has been identified as the probable cause of the hypertension observed as a side effect in clinical studies. nih.gov Such broad profiling is invaluable for building a comprehensive "drug-target-pathway" map to rationalize clinical outcomes. nih.govyoutube.com
| Kinase Target | Assay Type | Result (IC50 or Kd) | Potential Implication |
| SYK | Binding Assay (Kd) | 12 nmol/L | Primary Therapeutic Target nih.gov |
| FLT3 | Activity Assay (IC50) | 3 nmol/L | Off-target activity researchgate.net |
| KDR (VEGFR2) | Activity Assay (IC50) | 27 nmol/L | Associated with hypertension side effect nih.gov |
| RET | Activity Assay (IC50) | 6 nmol/L | Off-target activity invivogen.com |
| STK16 | Binding Assay (Kd) | 0.5 nmol/L | Potent off-target binding researchgate.net |
| Adenosine (B11128) A3 Receptor | Functional Assay (IC50) | 410 nmol/L | Non-kinase off-target activity nih.gov |
| This table presents a selection of key targets identified in comprehensive in vitro profiling of R406. invivogen.comnih.govresearchgate.net |
Phosphoproteomic Screening for Unbiased Target Identification and Pathway Analysis
Phosphoproteomics is a powerful, unbiased mass spectrometry-based approach used to identify and quantify changes in protein phosphorylation across the proteome following drug treatment. This technique provides a global snapshot of the signaling pathways modulated by a kinase inhibitor. nih.gov For fostamatinib, phosphoproteomic screening can reveal the direct and indirect downstream consequences of Syk inhibition, as well as the effects of its off-target activities. clinicaltrials.gov
The methodology involves treating cells with R406, followed by cell lysis, protein digestion, and enrichment of phosphorylated peptides (phosphopeptides) using techniques like titanium dioxide or iron-based affinity chromatography. youtube.com These enriched phosphopeptides are then analyzed by high-resolution mass spectrometry to identify the specific phosphorylation sites and quantify their changes in abundance. nih.gov By analyzing the proteins whose phosphorylation status is significantly altered, researchers can map the signaling networks affected by the drug, such as the B-cell receptor (BCR) signaling cascade, which is heavily dependent on Syk. clinicaltrials.govnih.gov This can confirm engagement with the intended target pathway and uncover novel mechanisms of action or resistance.
| Protein/Pathway Component | Expected Change with R406 Treatment | Rationale |
| Syk (autophosphorylation) | Decrease | Direct inhibition of Syk kinase activity. clinicaltrials.gov |
| BLNK/SLP-65 | Decrease | Key Syk substrate in the BCR pathway. |
| PLC-γ2 | Decrease | Downstream effector of Syk in B-cells. clinicaltrials.gov |
| Akt/PKB | Decrease | Syk activation promotes cell survival via the PI3K/Akt pathway. youtube.comclinicaltrials.gov |
| MAPK (Erk1/2) | Decrease | Syk signaling also feeds into the MAPK pathway. youtube.com |
| This table outlines the anticipated phosphoproteomic changes in key BCR signaling proteins based on the known function of Syk. |
Development and Validation of Preclinical Biomarkers for Syk Activation and Inhibition
Preclinical biomarkers are essential for demonstrating target engagement and predicting the therapeutic activity of a drug before and during clinical trials. For fostamatinib, these biomarkers are designed to measure the biological effects of Syk inhibition in relevant cell types or animal models.
Research has identified several potential pharmacodynamic biomarkers. One key finding is that fostamatinib treatment leads to the significant depletion of transitional B-cells in the peripheral blood without affecting mature B-cell populations. nih.gov This provides a specific, measurable cellular response to Syk inhibition, as B-cell development is critically dependent on BCR signaling. nih.gov In preclinical models of atherosclerosis, fostamatinib was shown to reduce the number of Ly6C(high) monocytes and macrophages, indicating an effect on inflammatory cell trafficking and differentiation. nih.gov Furthermore, in cell-based assays using B-cell lymphoma lines that rely on BCR signaling, inhibition of Syk by R406 has been shown to abrogate signaling and induce apoptosis, which serves as a direct in vitro biomarker of its anti-neoplastic potential. clinicaltrials.gov
| Biomarker Type | Finding | Preclinical Model | Implication |
| Cell Population | Significant depletion of transitional B-cells. | Human subjects | Measures pharmacodynamic effect on B-cell development. nih.gov |
| Cell Population | Reduction of Ly6C(high) monocytes and macrophages. | Mouse model of atherosclerosis | Indicates anti-inflammatory and immune-modulatory activity. nih.gov |
| Cellular Function | Inhibition of IgM-mediated cell adhesion. | Waldenström's macroglobulinemia cell line (MWCL-1) | Demonstrates disruption of BCR-mediated adhesion. researchgate.net |
| Cellular Viability | Induction of apoptosis. | Diffuse large B-cell lymphoma (DLBCL) cell lines | Predicts therapeutic efficacy in lymphomas dependent on BCR signaling. clinicaltrials.gov |
| This table summarizes key preclinical biomarkers developed to assess the biological activity of fostamatinib/R406. |
In Vitro Assays for Assessing Cellular Permeability (e.g., Caco-2 cell layers)
In vitro permeability assays are critical tools in drug development for predicting the oral absorption of a compound. The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for this purpose. researchgate.net When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporters, mimicking the barrier properties of the human intestinal epithelium. researchgate.net
The assay measures the rate of transport of a compound from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer, expressed as an apparent permeability coefficient (Papp). Studies using this system have revealed important characteristics of R406. An in vitro assay using a polarized Caco-2 cell monolayer demonstrated that R406 is a substrate of the efflux transporter P-glycoprotein (P-gp). nih.gov This means P-gp actively transports R406 from the basolateral to the apical compartment, which could limit its net absorption. In contrast, another key efflux transporter, breast cancer resistance protein (BCRP), was found not to transport R406 or fostamatinib. nih.gov This detailed understanding of transporter interactions is vital for predicting drug absorption and potential drug-drug interactions.
| Parameter | Finding for Fostamatinib/R406 | Significance |
| Assay System | Polarized Caco-2 cell monolayer | Standard in vitro model for human intestinal absorption. nih.govresearchgate.net |
| P-glycoprotein (P-gp) Interaction | R406 is a substrate of P-gp. | P-gp-mediated efflux can reduce the net intestinal absorption of R406. nih.gov |
| Breast Cancer Resistance Protein (BCRP) Interaction | Fostamatinib and R406 are not substrates of BCRP. | BCRP is not expected to limit the intestinal absorption of R406. nih.gov |
| This table summarizes the key findings from Caco-2 cell permeability assays for R406. |
Future Research Directions and Translational Hypotheses
Elucidation of Potential Syk-Independent Contributions to Biological Effects
Future research will focus on dissecting these potential Syk-independent effects. A deeper understanding of these off-target activities is crucial for several reasons. It could help to explain the full spectrum of clinical observations, both therapeutic and adverse. Moreover, identifying and characterizing these alternative pathways could unveil new therapeutic opportunities for fostamatinib (B613848) or guide the development of more selective second-generation Syk inhibitors.
Investigation of Fostamatinib in Novel Disease Models Beyond Current Preclinical Studies
The therapeutic potential of fostamatinib extends beyond its established efficacy in ITP. Preclinical studies have already demonstrated its effectiveness in a remarkable range of animal models, including those for rheumatoid arthritis, systemic lupus erythematosus (SLE), asthma, glomerulonephritis, diabetes, and lymphoma. nih.gov For instance, in lupus-prone mouse models, fostamatinib has been shown to reduce proteinuria, improve renal function and histology, and prolong survival. nih.gov
Building on these promising preclinical findings, future investigations will explore the utility of fostamatinib in an even broader array of disease models. Given Syk's central role in inflammation and immune responses, there is a strong rationale for evaluating fostamatinib in models of other autoimmune and inflammatory conditions. nih.gov Research into its effects on neuroinflammation is also a burgeoning area, with studies suggesting that Syk inhibition can suppress microglia activation and protect against neurodegeneration in preclinical models. mdpi.com The application of fostamatinib in models of sepsis, particularly in the context of underlying autoimmune conditions like lupus, is another promising avenue of investigation. nih.gov
Exploration of Combinatorial Therapeutic Strategies with Other Mechanistic Agents in Preclinical Settings
The unique mechanism of action of fostamatinib makes it an attractive candidate for combination therapies. ashpublications.org By targeting the destruction of platelets by macrophages, fostamatinib offers a complementary approach to other ITP treatments that work through different pathways. mdpi.comyoutube.com Preclinical studies are underway to explore the synergistic potential of fostamatinib with a variety of other agents.
In the context of hematological malignancies, such as Waldenström's macroglobulinemia, preclinical data has already shown enhanced activity when fostamatinib is combined with dexamethasone, bortezomib, and rituximab. nih.gov For autoimmune diseases, combining fostamatinib with other immunosuppressive or immunomodulatory drugs could lead to improved efficacy and potentially allow for lower doses of each agent, thereby reducing toxicity. Furthermore, in the realm of thrombosis, preclinical findings suggest that the active metabolite of fostamatinib, R406, has a synergistic effect with conventional antiplatelet drugs like aspirin, potentially amplifying their antithrombotic effects. nih.gov
Structural Modifications of R406 for Enhanced Specificity, Potency, or Pharmacokinetic Properties
Structural biology techniques, such as X-ray crystallography, can provide detailed insights into the binding of R406 to the Syk kinase domain. nih.govresearchgate.net This information is invaluable for guiding the chemical modification of the R406 scaffold. By altering specific functional groups on the molecule, medicinal chemists can aim to increase its potency, allowing for lower effective doses. Furthermore, modifications can be made to optimize the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion, to ensure a more favorable dosing regimen and sustained therapeutic effect.
Developing Predictive Preclinical Models for Response to Syk Inhibition
A significant challenge in the clinical application of targeted therapies is the identification of patients who are most likely to respond. The development of robust predictive preclinical models is therefore a critical area of future research for Syk inhibitors like fostamatinib. In the context of cancer, for example, identifying biomarkers that correlate with sensitivity to Syk inhibition is a high priority. nih.gov
One approach involves the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse. These models can be used to test the efficacy of fostamatinib and to identify genetic or molecular signatures that predict response. cancerworld.net In the context of autoimmune diseases, researchers are working to develop in vitro assays using patient cells to assess the degree of Syk pathway activation and its inhibition by fostamatinib. For instance, in diffuse large B-cell lymphoma, the activation status of downstream signaling molecules like PLCγ2 and AKT has been suggested as a potential biomarker to predict therapeutic response. nih.gov
Understanding Long-Term Molecular and Cellular Adaptations to Chronic Syk Inhibition
As fostamatinib is used for the long-term management of chronic conditions like ITP, it is crucial to understand the molecular and cellular adaptations that may occur in response to sustained Syk inhibition. nih.govncoda.org One area of investigation is the potential for the development of resistance mechanisms. Studies in acute myeloid leukemia have shown that resistance to Syk inhibitors can be associated with the reactivation of the RAS/MAPK signaling pathway. nih.gov
Future research will utilize techniques such as long-term cell culture experiments and analysis of patient samples from long-term clinical trials to identify the adaptive changes that occur in various cell types upon chronic exposure to fostamatinib. This includes investigating potential changes in gene expression, protein levels, and the activation of alternative signaling pathways. Understanding these adaptations will be critical for anticipating and potentially overcoming resistance, as well as for monitoring for any unforeseen long-term consequences of treatment.
Theoretical Frameworks for Applying Syk Inhibition in Emerging Pathophysiological Concepts
The role of Syk in cellular signaling is complex and continues to be elucidated. As our understanding of various disease processes evolves, new theoretical frameworks are emerging for the application of Syk inhibition. For example, the involvement of Syk in the pathogenesis of neurodegenerative diseases and certain cancers has opened up new avenues for therapeutic intervention. mdpi.comnih.gov
Researchers are exploring the role of Syk in processes such as neuroinflammation, where it is implicated in microglia activation, and in the survival and proliferation of certain cancer cells. mdpi.comnih.gov Theoretical models are being developed to predict the potential impact of Syk inhibition in these and other emerging pathophysiological contexts, such as its role in the complex interplay of inflammation and thrombosis in diseases like COVID-19. nih.gov These frameworks will guide the design of future preclinical and clinical studies to test the efficacy of fostamatinib in these novel indications.
Q & A
Basic: What is the mechanism of action of fostamatinib hexahydrate disodium, and how can researchers validate its kinase selectivity in vitro?
This compound is a prodrug rapidly hydrolyzed to R406, a potent ATP-competitive inhibitor of spleen tyrosine kinase (Syk) (Ki = 30 nM, IC50 = 41 nM) and other kinases like FLT3, Lyn, and Lck . To validate kinase selectivity:
- Methodology : Use kinase profiling panels (e.g., Eurofins KinaseProfiler®) with recombinant kinases.
- Controls : Include ATP concentration titration (1–100 μM) to assess competitive inhibition.
- Data Interpretation : Compare IC50 values across kinases; Syk inhibition should dominate at ≤100 nM .
| Kinase | IC50 (nM) | Selectivity vs. Syk |
|---|---|---|
| Syk | 41 | Reference |
| FLT3 | 41 | Comparable |
| Lyn | 63 | ~1.5x less potent |
| Lck | 37 | ~1.1x more potent |
Basic: How do researchers quantify the pharmacokinetics of R406 (active metabolite) in preclinical models?
R406 bioavailability depends on fostamatinib’s conversion via hepatic and gut bacterial phosphatases . Key steps:
- Sample Collection : Plasma/tissue samples at timed intervals post-dose.
- Analytical Method : LC-MS/MS with deuterated R406 as an internal standard.
- Parameters Calculated : Cmax, Tmax, AUC, and half-life. Adjust for inter-species metabolic differences (e.g., human vs. murine clearance rates) .
Advanced: How should researchers design in vitro studies to assess fostamatinib’s impact on B-cell receptor (BCR) signaling?
- Cell Models : Use primary human B-cells or Ramos cell lines (BCR-responsive).
- Stimulation : Anti-IgM antibodies to activate BCR signaling.
- Readouts :
- Controls : Co-treatment with Syk-negative regulators (e.g., R406-resistant mutants) to confirm on-target effects.
Advanced: How can researchers resolve contradictions in clinical trial data (e.g., variable platelet response rates in ITP studies)?
In Phase 3 trials, platelet response rates varied (∼18–43%) due to patient heterogeneity . Strategies:
- Subgroup Analysis : Stratify by prior therapies (e.g., splenectomy status) or biomarkers (e.g., anti-platelet antibody titers).
- Pharmacodynamic (PD) Modeling : Correlate R406 plasma levels with platelet counts.
- Meta-Analysis : Pool data from multiple trials (e.g., NCT02076399, NCT02974621) to identify predictors of response .
Basic: What biochemical assays are suitable for assessing fostamatinib’s off-target effects?
- Kinase Panels : Broad-spectrum screening (≥300 kinases) to identify secondary targets.
- Cellular Toxicity Assays : Measure mitochondrial stress (MTT assay) or DNA damage (γH2AX foci) in non-immune cells.
- Competitive Binding Assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to quantify kinase binding affinity .
Advanced: What methodologies optimize pharmacodynamic modeling of fostamatinib in autoimmune diseases?
- PK/PD Integration : Link R406 exposure (AUC) to Syk-dependent biomarkers (e.g., cytokine IL-6 reduction).
- Non-Linear Mixed Effects (NLME) Modeling : Account for inter-patient variability in drug metabolism.
- In Silico Simulations : Predict dose adjustments for subpopulations (e.g., hepatic impairment) .
Basic: What endpoints are critical in fostamatinib clinical trials for immune thrombocytopenia (ITP)?
- Primary : Platelet count ≥50 × 10³/μL for ≥4 weeks.
- Secondary : Bleeding events (WHO scale), rescue medication use.
- Safety : Hypertension, liver enzyme elevation, and neutropenia monitoring .
Advanced: How can multi-omics approaches identify biomarkers predictive of fostamatinib response in autoimmune hemolytic anemia (AIHA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
